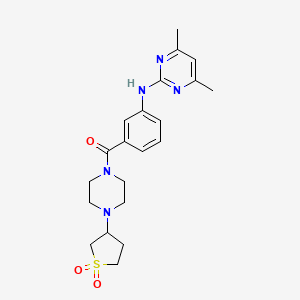![molecular formula C18H21N3O B10986264 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[(1-methyl-1H-indol-3-yl)methyl]acetamide](/img/structure/B10986264.png)
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[(1-methyl-1H-indol-3-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[(1-methyl-1H-indol-3-yl)methyl]acetamide is a complex organic compound that features both pyrrole and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[(1-methyl-1H-indol-3-yl)methyl]acetamide typically involves the following steps:
Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized through the reaction of 2,5-dimethylpyrrole with suitable reagents under controlled conditions.
Formation of the Indole Moiety: The indole ring is synthesized separately, often starting from aniline derivatives through Fischer indole synthesis.
Coupling Reaction: The final step involves coupling the pyrrole and indole moieties through an acetamide linkage. This is typically achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[(1-methyl-1H-indol-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrrole and indole rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[(1-methyl-1H-indol-3-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of organic electronic materials due to its conjugated system.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[(1-methyl-1H-indol-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the pyrrole moiety may interact with other biological targets. The compound’s effects are mediated through these interactions, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde: Similar in structure but lacks the indole moiety.
2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanol: Contains a hydroxyl group instead of the acetamide linkage.
Uniqueness
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[(1-methyl-1H-indol-3-yl)methyl]acetamide is unique due to the presence of both pyrrole and indole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H21N3O |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-N-[(1-methylindol-3-yl)methyl]acetamide |
InChI |
InChI=1S/C18H21N3O/c1-13-8-9-14(2)21(13)12-18(22)19-10-15-11-20(3)17-7-5-4-6-16(15)17/h4-9,11H,10,12H2,1-3H3,(H,19,22) |
InChI Key |
DQOPKCRKYQPHQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CC(=O)NCC2=CN(C3=CC=CC=C32)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl [2-({[1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B10986185.png)
![2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B10986199.png)
![N-[2-(pyridin-4-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B10986207.png)
![4-(3-chlorophenyl)-N-[2-oxo-2-(4H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide](/img/structure/B10986209.png)
![N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10986216.png)
![methyl 4-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate](/img/structure/B10986221.png)
![(E)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-Nalpha-(morpholin-4-ylcarbonyl)-L-phenylalaninamide](/img/structure/B10986228.png)
![Methyl 5-(2-methylpropyl)-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B10986231.png)
![2-[(4-benzylpiperidin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one](/img/structure/B10986237.png)

![N-(6-chloropyridin-3-yl)-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide](/img/structure/B10986250.png)
![{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-5-hydroxy-1-benzofuran-3-yl}(phenyl)methanone](/img/structure/B10986254.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide](/img/structure/B10986257.png)
![3-(1,3-Benzothiazol-2-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B10986259.png)
